Bis(Pentamethylcyclopentadienyl)Cobalt Hexafluorophosphate
Description
Bis(pentamethylcyclopentadienyl)cobalt hexafluorophosphate (chemical formula: [Co(η⁵-C₅Me₅)₂]PF₆; CAS 79973-42-5) is an organometallic complex featuring two pentamethylcyclopentadienyl (Cp) ligands coordinated to a cobalt(III) center, with a hexafluorophosphate (PF₆⁻) counterion. The Cp ligands, with their electron-donating methyl groups, enhance the stability and electron density at the cobalt center, making this compound a valuable precursor in catalysis and materials science. It is commercially available at 98% purity .
Properties
Molecular Formula |
C20H30CoF6P |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
cobalt(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate |
InChI |
InChI=1S/2C10H15.Co.F6P/c2*1-6-7(2)9(4)10(5)8(6)3;;1-7(2,3,4,5)6/h2*1-5H3;;/q2*-1;+3;-1 |
InChI Key |
DOQRAQJBROXALI-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Co+3] |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis(Pentamethylcyclopentadienyl) Metal Complexes
The following table compares [Co(η⁵-C₅Me₅)₂]PF₆ with other bis(pentamethylcyclopentadienyl) complexes:
Key Observations :
- Electronic Effects : The Co(III) center in [Co(η⁵-C₅Me₅)₂]PF₆ exhibits higher oxidation states compared to Fe(II) or Mn(II) analogs, influencing redox behavior.
- Counterion Role : The PF₆⁻ counterion enhances solubility in polar organic solvents, unlike chloride-containing analogs (e.g., HfCl₂ derivatives), which are less soluble .
- Applications : While Hf and Ti dichlorides are used in polymerization, the cobalt complex’s redox activity makes it suitable for electrochemical applications .
Cobaltocenium Derivatives
Comparison with cobaltocenium hexafluorophosphate ([Co(η⁵-C₅H₅)₂]PF₆):
The Cp* ligands in [Co(η⁵-C₅Me₅)₂]PF₆ increase electron density at Co, lowering redox potentials compared to unsubstituted cobaltocenium. This makes it more reactive in electron-transfer processes .
Substituent Effects in Rhodocene Analogs
Pentaisopropylrhodocenium hexafluorophosphate ([Rh(η⁵-C₅iPr₅)(η⁵-C₅H₅)]PF₆) demonstrates that substituent bulk (e.g., iPr vs. Me) affects ligand acidity and reactivity. Similarly, the methyl groups in [Co(η⁵-C₅Me₅)₂]PF₆ increase the acidity of Cp* hydrogens, enabling proton abstraction reactions—a property less pronounced in non-methylated analogs .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Bis(pentamethylcyclopentadienyl)cobalt hexafluorophosphate with high purity?
- Answer : Microwave-assisted synthesis has been demonstrated to enhance reaction efficiency and yield compared to traditional thermal methods, particularly for cobaltocenium derivatives . Key steps include:
- Using anhydrous solvents (e.g., THF) under inert atmosphere to prevent ligand oxidation.
- Optimizing reaction time and temperature to avoid decomposition (e.g., 80°C for 30 minutes under microwave irradiation).
- Purification via recrystallization from dichloromethane/hexane mixtures, followed by hexafluorophosphate counterion exchange in aqueous NH₄PF₆ .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Answer : A multi-technique approach is critical:
- X-ray crystallography resolves the coordination geometry and counterion arrangement (e.g., distorted tetrahedral cobalt center with π-bound Cp* ligands) .
- Cyclic voltammetry identifies redox behavior (e.g., Co(III)/Co(II) redox couple at ~−1.2 V vs. Ag/AgCl in acetonitrile).
- UV-Vis spectroscopy detects ligand-to-metal charge transfer (LMCT) bands (e.g., λmax ~450 nm) .
- Data Cross-Validation : Compare XRD bond lengths with DFT-optimized structures to assess steric effects of the Cp* ligands .
Q. What are the stability considerations for handling this compound in air-sensitive reactions?
- Answer : The compound is highly air-sensitive due to the Co(III) center and PF₆⁻ counterion. Recommended protocols:
- Store under argon at −20°C in amber vials to prevent ligand degradation.
- Use Schlenk-line techniques for synthesis and gloveboxes for manipulation.
- Monitor decomposition via IR spectroscopy (e.g., loss of PF₆⁻ peaks at ~740 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported catalytic activity for cobaltocenium complexes?
- Answer : Contradictions often arise from variations in solvent polarity or ligand steric effects. A systematic approach includes:
- DFT calculations to model the transition states of catalytic cycles (e.g., hydrogen evolution reaction pathways).
- Solvent parameterization using COSMO-RS to assess dielectric effects on redox potentials.
- Kinetic isotope effects (KIE) to distinguish between proton-coupled electron transfer (PCET) and pure electron transfer mechanisms .
- Case Study : Compare catalytic turnover numbers (TON) in acetonitrile vs. DMF to isolate solvent-driven activity differences .
Q. What strategies are effective in designing experiments to probe ligand-substrate interactions in electrocatalysis?
- Answer : Integrate spectroscopic and electrochemical methods:
- In-situ FTIR during electrolysis to track substrate binding to the Cp* ligands.
- EPR spectroscopy to detect paramagnetic intermediates (e.g., Co(II) species during OER).
- Isotopic labeling (e.g., deuterated substrates) to map reaction pathways .
Q. How can researchers address batch-to-batch variability in electrochemical performance studies?
- Answer : Variability often stems from trace moisture or counterion impurities. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
